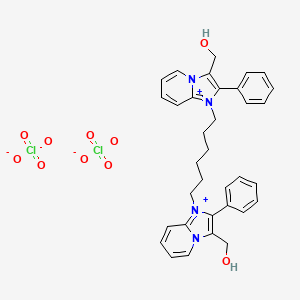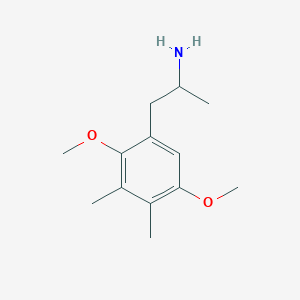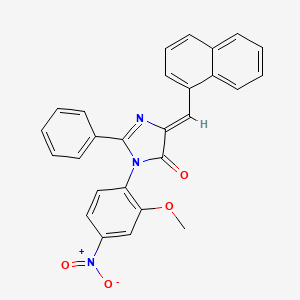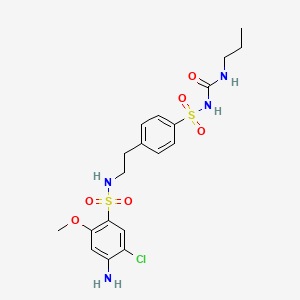
Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a urea moiety linked to a sulfonamide group, making it a valuable molecule in medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- typically involves multiple steps. The process begins with the preparation of the intermediate compounds, such as 4-amino-5-chloro-2-methoxybenzenesulfonamide. This intermediate is then reacted with ethyl phenyl sulfone under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
化学反応の分析
Types of Reactions
Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in material science and catalysis.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. It can be used to study enzyme kinetics and develop new biochemical assays.
Medicine
Medically, this compound has potential applications as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their function and preventing bacterial growth.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
作用機序
The mechanism of action of Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. This interaction disrupts normal biochemical pathways, leading to the desired therapeutic or industrial effect.
類似化合物との比較
Similar Compounds
4-amino-5-chloro-2-methoxybenzoic acid: This compound shares a similar core structure but lacks the sulfonamide and urea groups.
4-amino-5-chloro-2-methoxy-3-nitrobenzoic acid: Another related compound with a nitro group instead of the sulfonamide group.
Uniqueness
What sets Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- apart is its combination of functional groups, which confer unique reactivity and biological activity. The presence of both urea and sulfonamide groups allows for versatile applications in various fields, making it a compound of significant interest.
特性
CAS番号 |
81514-37-6 |
|---|---|
分子式 |
C19H25ClN4O6S2 |
分子量 |
505.0 g/mol |
IUPAC名 |
1-[4-[2-[(4-amino-5-chloro-2-methoxyphenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-propylurea |
InChI |
InChI=1S/C19H25ClN4O6S2/c1-3-9-22-19(25)24-31(26,27)14-6-4-13(5-7-14)8-10-23-32(28,29)18-11-15(20)16(21)12-17(18)30-2/h4-7,11-12,23H,3,8-10,21H2,1-2H3,(H2,22,24,25) |
InChIキー |
NDCREPVOUOYDRV-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


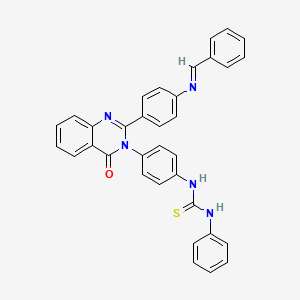
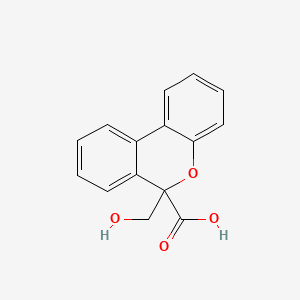

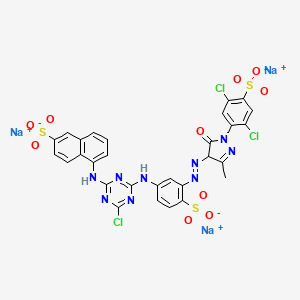
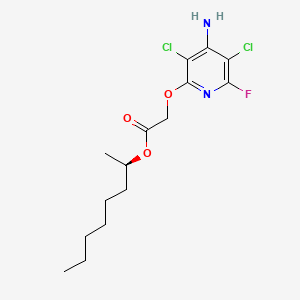
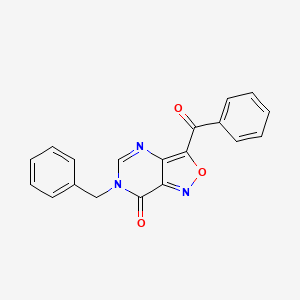
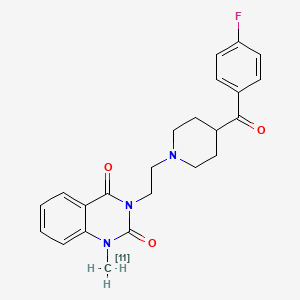
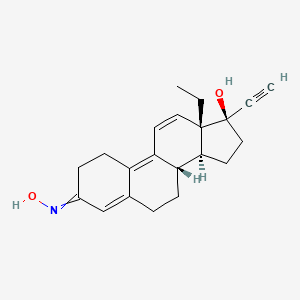

![4,11,13-trimethyl-5-(2-methyl-4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12746035.png)

